molecular formula C20H20N6O2 B14481120 2,5-Dianilinobenzene-1,4-dicarbohydrazide CAS No. 65408-42-6

2,5-Dianilinobenzene-1,4-dicarbohydrazide

Cat. No.: B14481120
CAS No.: 65408-42-6
M. Wt: 376.4 g/mol
InChI Key: NMPIRGIBKRPRQR-UHFFFAOYSA-N
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Description

2,5-Dianilinobenzene-1,4-dicarbohydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring two aniline groups and two carbohydrazide groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dianilinobenzene-1,4-dicarbohydrazide typically involves the reaction of benzene-1,4-dicarboxylic acid with aniline and hydrazine. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2,5-Dianilinobenzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dianilinobenzene-1,4-dicarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dianilinobenzene-1,4-dicarbohydrazide involves its interaction with cellular components. The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cellular processes such as replication and transcription, ultimately resulting in cell death. The molecular targets include enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of aniline and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

65408-42-6

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

2,5-dianilinobenzene-1,4-dicarbohydrazide

InChI

InChI=1S/C20H20N6O2/c21-25-19(27)15-12-18(24-14-9-5-2-6-10-14)16(20(28)26-22)11-17(15)23-13-7-3-1-4-8-13/h1-12,23-24H,21-22H2,(H,25,27)(H,26,28)

InChI Key

NMPIRGIBKRPRQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)NN)NC3=CC=CC=C3)C(=O)NN

Origin of Product

United States

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